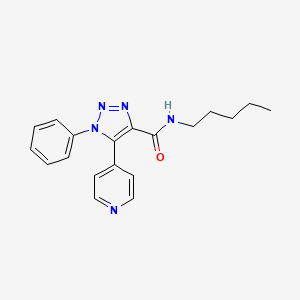
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action, supported by relevant data and case studies.
Molecular Information:
- Molecular Formula: C19H21N5O
- Molecular Weight: 335.4 g/mol
- CAS Number: 1189452-07-0
The structural characteristics of this compound suggest potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Key Findings:
- Cell Line Studies:
-
Mechanism of Action:
- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. Specifically, an increase in caspase 3/7 activity was observed, leading to cell cycle arrest at the G1 phase .
- Western blot analyses indicated elevated p53 expression levels and caspase cleavage, further supporting its role in promoting apoptotic pathways .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. The presence of the triazole ring is critical for its biological activity.
Research Insights:
-
Antibacterial Effects:
- In vitro studies have shown that N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- The structure's ability to interact with microbial enzymes suggests a mechanism involving disruption of bacterial cell wall synthesis .
- Fungal Inhibition:
Data Table: Biological Activity Summary
| Activity Type | Cell Line / Pathogen | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis via caspase activation |
| Anticancer | HCT-116 | 2.41 | Cell cycle arrest at G1 phase |
| Antimicrobial | Staphylococcus aureus | TBD | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | TBD | Disruption of fungal cell integrity |
Case Studies
Several case studies have explored the therapeutic potential of triazole derivatives similar to this compound:
- Study on Triazole Derivatives:
- Structure–Activity Relationship (SAR):
特性
IUPAC Name |
N-pentyl-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-2-3-7-12-21-19(25)17-18(15-10-13-20-14-11-15)24(23-22-17)16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNINYUBCSONRRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














